EMD 1204831

Description

Properties

CAS No. |

1100598-15-9 |

|---|---|

Molecular Formula |

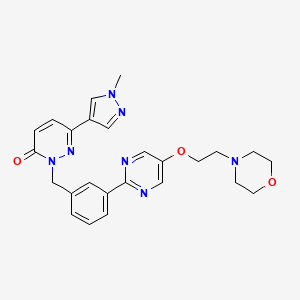

C25H27N7O3 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |

InChI |

InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |

InChI Key |

CIUKPBWULKEZMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical models by effectively suppressing c-Met-driven signaling pathways.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its effects on downstream signaling, cell viability, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective c-Met Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the c-Met kinase. It binds to the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation. This inhibitory action is highly selective for c-Met. In a broad kinase panel screen, this compound showed exceptional selectivity, with an inhibitory activity more than 3,000-fold higher for c-Met compared to 241 other human kinases. This high degree of selectivity minimizes off-target effects, a desirable characteristic for targeted cancer therapies.

The inhibition of c-Met by this compound occurs irrespective of the mode of receptor activation, be it ligand-dependent (through its ligand, Hepatocyte Growth Factor, HGF) or ligand-independent (due to c-Met gene amplification or activating mutations).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay Type | Value | Cell Lines/System | Reference |

| IC50 | Enzymatic c-Met Kinase Activity | 9 nmol/L | Recombinant c-Met | |

| Average IC50 | Cellular c-Met Phosphorylation | 15 nmol/L | A549 (lung carcinoma), EBC-1 (lung squamous cell carcinoma) |

Table 2: Effects on Cell Viability of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| MKN-45 | Gastric Carcinoma | Data in Supplementary Table S2 | |

| Hs746T | Gastric Carcinoma | Data in Supplementary Table S2 | |

| A549 | Lung Carcinoma | Data in Supplementary Table S2 | |

| NCI-H441 | Lung Carcinoma | Data in Supplementary Table S2 | |

| EBC-1 | Lung Squamous Cell Carcinoma | Data in Supplementary Table S2 | |

| U87-MG | Glioblastoma | Data in Supplementary Table S2 | |

| Caki-1 | Renal Cell Carcinoma | Data in Supplementary Table S2 | |

| KP-4 | Pancreatic Carcinoma | Data in Supplementary Table S2 |

Note: The specific IC50 values for cell viability are located in the supplementary materials of the cited primary research article and were not available in the public domain searches.

Signaling Pathways and Cellular Processes Affected

By inhibiting the kinase activity of c-Met, this compound effectively blocks the downstream signaling cascades that are crucial for cancer cell pathophysiology.

Inhibition of Downstream Signaling

Upon activation, c-Met recruits and phosphorylates various adaptor proteins and downstream effectors. This compound has been shown to inhibit the phosphorylation of key signaling molecules, including:

-

Gab1 (Grb2-associated-binding protein 1)

-

Akt (Protein Kinase B)

-

Erk1/2 (Extracellular signal-regulated kinases 1/2)

The blockade of these pathways disrupts critical cellular functions. The inhibition of the PI3K/Akt pathway is known to promote apoptosis and inhibit cell survival. The suppression of the RAS/MEK/ERK pathway leads to decreased cell proliferation.

Effects on Cell Cycle and Apoptosis

Experimental Protocols

Detailed experimental protocols from the primary studies on this compound are not publicly available. The following are representative protocols for the key assays used to characterize the mechanism of action of c-Met inhibitors, based on standard laboratory practices.

c-Met Kinase Inhibition Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

-

Reagents and Materials: Recombinant human c-Met kinase domain, ATP, a suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the c-Met enzyme, the substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit c-Met autophosphorylation within cancer cells.

-

Cell Culture and Treatment:

-

Culture c-Met-dependent cancer cells (e.g., A549, EBC-1) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to normalize the results.

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

-

Cell Seeding and Treatment:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

-

Incubation and Measurement:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a viability reagent such as MTT or resazurin and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on the direct inhibition of c-Met's enzymatic activity, leading to the suppression of downstream pro-survival and pro-proliferative signaling pathways, such as the PI3K/Akt and RAS/MEK/ERK pathways. Preclinical data strongly support its ability to inhibit tumor cell growth and its potential as a targeted therapeutic agent in cancers with aberrant c-Met signaling. Further investigation into its effects on apoptosis and the cell cycle will provide a more complete understanding of its anti-tumor activity.

References

- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD 1204831: A Selective c-Met Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, including those of the lung, stomach, and kidney.[1][2] EMD 1204831 has emerged as a potent and highly selective small-molecule inhibitor of c-Met, demonstrating significant anti-tumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and preclinical efficacy. The information presented herein is intended to support further investigation and development of c-Met targeted therapies.

Introduction to c-Met Signaling

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met axis can drive tumorigenesis by promoting cell proliferation, survival, migration, and invasion. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that selectively binds to the c-Met tyrosine kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of c-Met-driven cancer cell proliferation and survival.

Biochemical Activity

This compound demonstrates potent inhibition of c-Met kinase activity in biochemical assays. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, highlighting its strong affinity for the target.

| Target | IC50 (nmol/L) | Reference |

| c-Met | 9 | |

| c-Met (enzymatic) | 12 |

Kinase Selectivity Profile

A critical attribute of a therapeutic kinase inhibitor is its selectivity. This compound has been profiled against a large panel of human kinases and has shown exceptional selectivity for c-Met. This high degree of selectivity minimizes the potential for off-target effects, which can contribute to toxicity.

| Kinase | % Inhibition at 10 µM | IC50 (nM) | Reference |

| c-Met | >80% | 9 | |

| Other 241 kinases | <50% | >3000 |

Data represents a summary from a kinase panel screening. For a comprehensive list of all kinases tested, refer to the source material.

In Vitro Cellular Activity

This compound effectively inhibits c-Met phosphorylation and downstream signaling in various cancer cell lines. This leads to a reduction in cell viability and proliferation in a dose-dependent manner.

Inhibition of c-Met Phosphorylation

The inhibitory effect of this compound on c-Met phosphorylation has been demonstrated in cancer cell lines with both HGF-dependent and HGF-independent c-Met activation.

| Cell Line | c-Met Activation | IC50 for p-c-Met Inhibition (nmol/L) | Reference |

| A549 | HGF-dependent | 15 | |

| EBC-1 | Ligand-independent (gene amplification) | Not explicitly stated for this compound, but inhibition was shown. |

Anti-proliferative Effects

The inhibition of c-Met signaling by this compound translates to anti-proliferative effects in c-Met-dependent cancer cell lines.

| Cell Line | IC50 for Cell Viability (µM) | Reference |

| MKN-45 (gastric cancer) | Data on inhibition of metabolic activity, specific IC50 not provided. |

In Vivo Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in murine xenograft models using human cancer cell lines. These studies have shown that oral administration of this compound leads to significant tumor growth inhibition and even regression.

Xenograft Tumor Models

This compound has demonstrated efficacy in various xenograft models, irrespective of the mode of c-Met activation (HGF-dependent or independent).

| Xenograft Model | c-Met Activation Mechanism | Dose and Schedule | Outcome | Reference |

| Hs746T (gastric cancer) | c-Met gene amplification | 3, 10, 30, or 100 mg/kg (single dose) | Dose-dependent inhibition of c-Met phosphorylation and downstream signaling | |

| Hs746T (gastric cancer) | c-Met gene amplification | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions | |

| U87-MG (glioblastoma) | Autocrine HGF expression | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions | |

| TPR-Met-transformed mouse fibroblasts | Oncogenic Met fusion protein | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions |

Importantly, this compound was well-tolerated in these preclinical models, with no significant weight loss observed during treatment.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against c-Met and other kinases was assessed using a biochemical flash-plate assay. This typically involves a recombinant kinase, a substrate (e.g., a biotinylated peptide), and [γ-33P]-labeled ATP. The amount of incorporated radiolabel into the substrate is measured to determine kinase activity. The IC50 value is calculated from the dose-response curve of the inhibitor.

Cell-Based c-Met Phosphorylation Assay

To measure the inhibition of c-Met phosphorylation in cells, cancer cell lines are treated with varying concentrations of this compound. For HGF-dependent models, cells are stimulated with HGF. Cell lysates are then prepared and subjected to Western blotting or ELISA using antibodies specific for phosphorylated c-Met and total c-Met. The ratio of phosphorylated to total c-Met is quantified to determine the extent of inhibition.

Cell Viability Assay

The effect of this compound on cell viability is commonly assessed using assays that measure metabolic activity, such as the MTT or WST-1 assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period. The absorbance, which correlates with the number of viable cells, is then measured to determine the IC50 value.

In Vivo Xenograft Studies

Human cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis of target inhibition (e.g., c-Met phosphorylation).

Visualizations

c-Met Signaling Pathway and Inhibition by this compound

Caption: c-Met signaling and inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

References

The Role of EMD 1204831 in the MET Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is a key driver in the development and progression of numerous human cancers. EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of c-MET kinase activity. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, inhibitory activity, and anti-tumor effects. The information presented is compiled from key studies to support researchers and professionals in the fields of oncology and drug development.

Introduction to the c-MET Signaling Pathway

The c-MET receptor is a transmembrane tyrosine kinase that is physiologically activated by its only known ligand, HGF. This activation triggers a cascade of downstream signaling events, primarily through the RAS/ERK/MAPK and PI3K/AKT pathways, which are crucial for normal cellular processes such as embryonic development and tissue regeneration. However, in many malignancies, the c-MET pathway is dysregulated through mechanisms such as gene amplification, mutations, or autocrine/paracrine activation loops, leading to uncontrolled tumor growth, angiogenesis, and metastasis.[1] This oncogenic addiction to c-MET signaling makes it an attractive target for therapeutic intervention.

This compound: A Selective c-MET Inhibitor

This compound is an ATP-competitive inhibitor that selectively binds to the c-MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Its high selectivity and potency make it a valuable tool for both basic research and as a potential therapeutic agent.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (c-MET Kinase) | 9 nmol/L | Flash-plate assay, recombinant human c-MET kinase domain, biotinylated peptide substrate | [1] |

| IC50 (HGF-induced c-MET Phosphorylation) | 15 nmol/L | A549 lung cancer cells | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | c-MET Status | IC50 (Cell Viability) | Reference |

| MKN-45 | Gastric Cancer | Gene Amplification | 52 nmol/L | [1] |

| SNU-16 | Gastric Cancer | Normal Gene Copy Number | > 10 µmol/L |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Kinase | Inhibition at 10 µmol/L | Reference |

| c-MET | >80% | |

| 241 other human kinases | <50% |

Table 3: Kinase Selectivity Profile of this compound

| Xenograft Model | Cancer Type | Dose and Schedule | Anti-tumor Effect | Reference |

| EBC-1 | Lung Cancer | 25 mg/kg, twice daily | Partial remissions in 50% of mice | |

| EBC-1 | Lung Cancer | 50 mg/kg, once daily | Tumor growth inhibition | |

| KP-4 | Pancreatic Carcinoma | Dose-dependent | Tumor growth inhibition | |

| Hs746T | Gastric Cancer | Not specified | Tumor regression | |

| U87MG | Glioblastoma | Not specified | Tumor regression |

Table 4: In Vivo Efficacy of this compound in Murine Xenograft Models

| Parameter | Observation | Animal Model | Reference |

| Volume of Distribution | ~1 L/kg | Rodent | |

| Plasma and Tumor Concentrations | Comparable | Mice with Hs746T xenografts | |

| Target Inhibition | Complete at doses ≥ 10 mg/kg | Mice with Hs746T xenografts |

Table 5: Pharmacokinetic and Pharmacodynamic Properties of this compound in Preclinical Models

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in Bladt et al., 2013.

c-MET Kinase Inhibition Assay (Flash-plate Assay)

-

Objective: To determine the in vitro inhibitory activity of this compound against the c-MET kinase.

-

Materials:

-

Recombinant human c-MET kinase domain

-

Biotinylated peptide substrate

-

This compound

-

ATP

-

Flash-plate

-

Assay buffer

-

-

Procedure:

-

The recombinant c-MET kinase, peptide substrate, and varying concentrations of this compound are incubated in the wells of a flash-plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for phosphorylation of the biotinylated substrate.

-

The amount of phosphorylated substrate is quantified by measuring the signal generated, which is inversely proportional to the inhibitory activity of this compound.

-

IC50 values are calculated from the dose-response curves.

-

Cellular c-MET Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit HGF-induced c-MET phosphorylation in a cellular context.

-

Cell Line: A549 lung cancer cells.

-

Procedure:

-

A549 cells are cultured to sub-confluency.

-

Cells are serum-starved prior to the experiment.

-

Cells are pre-incubated with varying concentrations of this compound.

-

c-MET phosphorylation is stimulated by the addition of HGF.

-

Cell lysates are prepared, and the levels of phosphorylated c-MET are determined using a c-MET capture ELISA with a pan-phospho-tyrosine antibody.

-

IC50 values are determined from the resulting dose-response curves.

-

Cell Viability Assay

-

Objective: To evaluate the effect of this compound on the viability of cancer cells.

-

Cell Lines: MKN-45 and SNU-16 gastric cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with increasing concentrations of this compound for 72 hours.

-

Cell viability is assessed by measuring the metabolic activity of the cells using a standard colorimetric assay (e.g., MTT or WST-1).

-

Absorbance is read using a plate reader, and IC50 values are calculated.

-

Kinase Selectivity Profiling

-

Objective: To determine the selectivity of this compound for c-MET against a broad panel of human kinases.

-

Methodology:

-

This compound is tested at a high concentration (10 µmol/L) against a panel of 242 human kinases.

-

The percentage of inhibition for each kinase is determined.

-

For kinases showing significant inhibition, formal IC50 determinations are conducted.

-

Murine Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: CD-1 or BALB/c nude mice.

-

Cell Lines: EBC-1, KP-4, Hs746T, U87MG.

-

Procedure:

-

Human cancer cells (5 x 10^6 to 10 x 10^6) are injected subcutaneously into the mice.

-

Tumors are allowed to reach a volume of 70-150 mm³.

-

Mice are randomized into treatment and vehicle control groups (10 mice/group).

-

This compound is administered orally, with the vehicle likely being a solution suitable for oral gavage in rodents (e.g., a suspension in a solution of 0.5% carboxymethylcellulose).

-

Body weight and tumor size (length and width) are measured twice weekly.

-

Tumor volume is calculated using the formula: (length x width²)/2.

-

The treatment/control (T/C) ratio is calculated to assess tumor growth inhibition.

-

Visualizing the Mechanism and Workflow

The c-MET Signaling Pathway and Inhibition by this compound

Caption: Inhibition of c-MET signaling by this compound.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing in vivo efficacy.

Conclusion

This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The preclinical data robustly demonstrate its ability to inhibit c-MET phosphorylation, downstream signaling, and consequently, the proliferation and survival of c-MET-dependent cancer cells. Furthermore, this compound has shown significant anti-tumor efficacy in various in vivo xenograft models. This comprehensive technical guide, with its detailed data and protocols, serves as a valuable resource for the scientific community to further investigate the therapeutic potential of targeting the c-MET pathway with inhibitors like this compound.

References

EMD 1204831 (Cilengitide) in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 1204831, also known as cilengitide, is a cyclic pentapeptide that acts as a selective inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins play a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] In the context of non-small cell lung cancer (NSCLC), where the expression of αvβ3 and αvβ5 integrins is observed in tumor and stromal cells, their inhibition presents a rational therapeutic strategy.[1] This technical guide provides an in-depth overview of the research on this compound in NSCLC, summarizing key clinical data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which mimics the natural binding motif of extracellular matrix (ECM) proteins to integrins. By competitively binding to αvβ3 and αvβ5 integrins, cilengitide blocks the interaction between these receptors and their ligands in the ECM. This disruption of integrin signaling is thought to exert its anti-cancer effects through two primary mechanisms:

-

Anti-angiogenesis: By inhibiting integrins on activated endothelial cells, this compound disrupts the formation of new blood vessels that are essential for tumor growth and survival.[1]

-

Direct anti-tumor effects: this compound can directly act on tumor cells that express αvβ3 and αvβ5 integrins, leading to the deactivation of survival and growth signals and potentially inducing apoptosis.[1]

Clinical Data

A key clinical investigation of this compound in NSCLC was a randomized, open-label, phase II study. This trial compared the efficacy and safety of three different doses of cilengitide with the standard second-line chemotherapy agent, docetaxel, in patients with advanced NSCLC who had failed first-line chemotherapy.

Table 1: Efficacy Outcomes of Phase II Trial of this compound (Cilengitide) vs. Docetaxel in Advanced NSCLC

| Treatment Arm | Median Progression-Free Survival (PFS) (days) | 1-Year Survival Rate (%) |

| Cilengitide 240 mg/m² | 54 | 13 |

| Cilengitide 400 mg/m² | 63 | 13 |

| Cilengitide 600 mg/m² | 63 | 29 |

| Docetaxel 75 mg/m² | 67 | 27 |

Preclinical Research: Combination Therapies and Mechanistic Insights

Preclinical studies have explored the potential of this compound in combination with other targeted therapies, providing deeper insights into its mechanism of action. A notable area of investigation is its combination with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, in the context of transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT). EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance.

Table 2: Summary of a Preclinical Study of this compound (Cilengitide) and Gefitinib in NSCLC Cells

| Cell Line | Treatment | Key Findings |

| A549 (human NSCLC) | Cilengitide + Gefitinib | Enhanced inhibition of TGF-β1-induced mesenchymal marker expression (N-cadherin, vimentin), suppressed phosphorylation of Smad2/3, and reduced cell invasion. |

These findings suggest that this compound can potentiate the anti-cancer effects of EGFR inhibitors by targeting a key mechanism of tumor progression and resistance.

Signaling Pathways

This compound's mechanism of action involves the disruption of key signaling pathways downstream of integrin activation. The following diagram illustrates the central role of integrins in cell signaling and how their inhibition by cilengitide can impact cellular processes.

Caption: Integrin signaling pathway and the inhibitory action of this compound.

In the context of TGF-β1-induced EMT, this compound, in combination with gefitinib, has been shown to inhibit the phosphorylation of Smad2/3, key mediators of the canonical TGF-β signaling pathway.

Caption: Inhibition of TGF-β1/Smad signaling by this compound and gefitinib.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound in NSCLC research.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation of NSCLC cells.

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and/or in combination with other agents like gefitinib. Include an untreated control group.

-

Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for EMT Markers

This protocol is used to determine the protein expression levels of epithelial and mesenchymal markers.

-

Cell Lysis: After treatment with this compound and/or other agents, wash the A549 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, vimentin, and β-actin (as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry for Vimentin

This protocol is used to visualize the expression and localization of the mesenchymal marker vimentin within the cells.

-

Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells as required for the experiment.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against vimentin overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Boyden Chamber Invasion Assay

This protocol is used to assess the invasive potential of NSCLC cells.

-

Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved A549 cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound and/or other test compounds to the upper chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the combined effect of this compound and another agent on NSCLC cells.

Caption: Workflow for preclinical evaluation of this compound in NSCLC cells.

Conclusion

This compound (cilengitide) has demonstrated modest activity as a single agent in advanced NSCLC. However, its true potential may lie in combination therapies, where it can target key mechanisms of tumor progression and resistance, such as angiogenesis and EMT. The preclinical data, particularly in combination with EGFR inhibitors, are promising and warrant further investigation. The detailed protocols and pathway visualizations provided in this guide are intended to support researchers in the design and execution of future studies to fully elucidate the therapeutic potential of this compound in non-small cell lung cancer.

References

Investigating EMD 1204831 in Solid Tumor Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of EMD 1204831, a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key efficacy data in solid tumor models, outlines experimental protocols, and briefly touches on the clinical development of this compound.

Introduction

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the c-Met signaling pathway is a known driver in the progression and metastasis of numerous solid tumors, including those of the stomach, lung, pancreas, and brain.[1] This pathological activation can occur through ligand (HGF)-dependent or independent mechanisms, leading to increased cell proliferation, survival, migration, and invasion.

This compound was developed as a selective inhibitor of c-Met to disrupt these oncogenic signaling pathways.[2] It has demonstrated potent inhibition of c-Met kinase activity and has been investigated in a variety of preclinical solid tumor models.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition has been shown to be highly selective for c-Met when profiled against a large panel of other human kinases. The primary consequence of this inhibition is the downregulation of key signaling pathways responsible for tumor growth and survival, notably the PI3K/Akt and MAPK/ERK pathways.

c-Met Signaling Pathway Inhibition by this compound

Preclinical Efficacy in Solid Tumor Models

This compound has demonstrated significant antitumor activity in various subcutaneous xenograft models of human solid tumors. The efficacy has been observed in tumors with both HGF-dependent and HGF-independent c-Met activation.

Summary of In Vivo Antitumor Activity

| Cell Line | Tumor Type | c-Met Activation | Dosing Regimen | Outcome | Reference |

| EBC-1 | Non-Small Cell Lung Cancer | HGF-Independent (c-Met amplified) | 100 mg/kg, qd | Tumor Regression | Bladt F, et al. 2013 |

| KP-4 | Pancreatic Carcinoma | HGF-Dependent | 100 mg/kg, qd | Tumor Regression | Bladt F, et al. 2013 |

| Hs746T | Gastric Carcinoma | HGF-Independent (c-Met amplified) | 100 mg/kg, bid | Tumor Regression | Bladt F, et al. 2013 |

| U-87 MG | Glioblastoma | HGF-Dependent | 100 mg/kg, bid | Tumor Growth Inhibition | Bladt F, et al. 2013 |

qd = once daily; bid = twice daily

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments performed in the evaluation of this compound.

In Vivo Xenograft Tumor Model Studies

This protocol outlines the general workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.

Methodology Details:

-

Cell Lines and Culture: Human tumor cell lines (e.g., EBC-1, KP-4, Hs746T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).

-

Animal Models: Female athymic nude mice (6-8 weeks old) are typically used.

-

Tumor Implantation: A suspension of 5-10 x 10⁶ tumor cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups. This compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) and administered daily via oral gavage.

-

Tumor Measurement and Analysis: Tumor volume is calculated using the formula: (length x width²) / 2. Body weight is monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition or regression compared to the vehicle control group.

c-Met Phosphorylation Assay (ELISA-based)

This protocol is for the quantitative determination of c-Met phosphorylation in cell lysates.

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then serum-starved before being stimulated with HGF in the presence of varying concentrations of this compound for a specified time.

-

Lysate Preparation: Cells are washed with cold PBS and lysed using a cell extraction buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for total c-Met is used.

-

Cell lysates are added to the wells, and the plate is incubated to allow the capture of c-Met protein.

-

Wells are washed, and a detection antibody that specifically recognizes phosphorylated c-Met (e.g., at tyrosines 1234/1235) is added.

-

After another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

The plate is washed again, and a TMB substrate solution is added to the wells. The reaction is stopped with a stop solution.

-

The optical density is measured at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated c-Met.

-

Clinical Development

A first-in-man, open-label, Phase I dose-escalation trial (NCT01110083) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with advanced solid tumors.[3] The planned dosing was twice daily (BID) in 21-day cycles. However, the trial was terminated by the sponsor for reasons other than safety, and the development of this compound was not pursued further.[3]

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Preclinical studies have robustly demonstrated its ability to inhibit c-Met signaling and induce tumor regression in a range of solid tumor xenograft models. While its clinical development was halted, the data generated from its investigation provide valuable insights into the therapeutic potential of targeting the HGF/c-Met pathway in oncology.

References

Preclinical Profile of EMD 1204831: A Selective c-Met Inhibitor for Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 1204831 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[2] Dysregulation of the c-Met pathway, through mechanisms such as protein overexpression, gene amplification, or activating mutations, is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Data Presentation

In Vitro Efficacy

The in vitro activity of this compound was assessed through various enzymatic and cell-based assays to determine its potency and selectivity against the c-Met kinase.

| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |

| Kinase Assay | c-Met | - | 9 | |

| Cell Viability | - | MKN-45 (gastric) | 52 | |

| c-Met Phosphorylation | c-Met | A549 (lung) | 15 |

Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of c-Met kinase activity and the resulting impact on the viability of cancer cell lines with c-Met pathway activation.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in several human tumor xenograft models in mice, representing different cancer types and modes of c-Met activation (ligand-dependent and ligand-independent).

| Tumor Model | Cancer Type | c-Met Activation | Dosing Regimen | Antitumor Activity | Reference |

| Hs746T | Gastric | Ligand-independent | 30 mg/kg, single dose | Prolonged c-Met inhibition | |

| EBC-1 | Lung (NSCLC) | HGF-independent | 25 mg/kg, twice daily | Partial remissions in 50% of mice | |

| U87MG | Glioblastoma | HGF-dependent | Not specified | Tumor growth inhibition and regression | |

| KP-4 | Pancreatic | HGF-dependent | 200 mg/kg, twice daily | Growth arrest |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. The data illustrates the dose-dependent antitumor effects of this compound in various cancer models, leading to tumor growth inhibition and, in some cases, regression. The compound was generally well-tolerated at effective doses.

Experimental Protocols

c-Met Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The c-Met enzyme is pre-incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable marker (e.g., horseradish peroxidase). The signal is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Human cancer cells with known c-Met activation (e.g., A549) are cultured to sub-confluency.

-

Serum Starvation and Stimulation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity and then stimulated with hepatocyte growth factor (HGF) to induce c-Met phosphorylation.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound before HGF stimulation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Analysis: The levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured by Western blotting or ELISA using specific antibodies.

-

Data Analysis: The ratio of p-c-Met to total c-Met is calculated, and the IC50 for inhibition of phosphorylation is determined.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., EBC-1, Hs746T) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated for oral administration and given to the mice according to the specified dosing schedule (e.g., daily or twice daily).

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine significance.

Mandatory Visualizations

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to EMD 1204831 and its Interplay with MET Exon 14 Skipping Alterations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical c-MET inhibitor, EMD 1204831, and its relevance to MET exon 14 (METex14) skipping alterations, a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction: The MET Signaling Axis and Exon 14 Skipping

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are critical regulators of cellular growth, motility, and invasion.[1] Dysregulation of the MET signaling pathway is a known driver of oncogenesis. One of the key mechanisms of MET activation is the genetic alteration leading to the skipping of exon 14 during mRNA splicing.[2][3] This event results in the loss of a critical juxtamembrane domain containing a tyrosine residue (Y1003) that is a binding site for the E3 ubiquitin ligase, CBL.[3] The absence of this domain impairs the ubiquitination and subsequent degradation of the MET receptor, leading to its accumulation and sustained downstream signaling, thereby promoting cancer cell proliferation and survival.[3] METex14 skipping alterations are found in approximately 3-4% of NSCLC cases.

This compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-MET receptor tyrosine kinase. It was developed to target cancers with aberrant MET activation. While the clinical development of this compound for advanced solid tumors was discontinued for reasons other than safety, its preclinical profile provides valuable insights into the therapeutic targeting of MET-driven malignancies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nmol/L) | Selectivity |

| c-MET | 9 | Highly selective against a panel of 242 other kinases |

Table 2: In Vitro Cell Viability of this compound

| Cell Line | Cancer Type | c-MET Status | IC₅₀ (nmol/L) |

| MKN-45 | Gastric Carcinoma | Gene Amplification | 52 |

| SNU-16 | Gastric Carcinoma | Normal Gene Copy Number | > 10,000 |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | c-MET Activation | Dosing | Outcome |

| Hs746T | Gastric Carcinoma | HGF-independent (c-MET amplified) | 100 mg/kg | Tumor Regression |

| U-87 MG | Glioblastoma | HGF-dependent | Not specified in detail for this compound alone | Tumor Regression |

Signaling Pathways and Experimental Workflows

Visual representations of the MET signaling pathway and typical experimental workflows aid in understanding the mechanism of action of this compound and the methods used for its evaluation.

Figure 1: MET Signaling Pathway and the Impact of Exon 14 Skipping.

Figure 2: Preclinical Evaluation Workflow for a MET Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the preclinical evaluation of this compound.

In Vitro c-MET Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-MET kinase.

-

Reagents and Materials:

-

Recombinant human c-MET kinase domain

-

Biotinylated poly-Ala-Glu-Lys-Tyr (6:2:5:1) substrate

-

³³P-ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 20 mmol/L Tris-HCl pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L DTT)

-

Flash-plate or filter paper discs

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the c-MET kinase, the biotinylated substrate, and the test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ³³P-ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 90 minutes).

-

Terminate the reaction by spotting a sample of the mixture onto a filter paper disc and immersing it in an acid solution to precipitate the radiolabeled product.

-

Wash the filter paper discs to remove unincorporated ³³P-ATP.

-

Measure the radioactivity on the filter paper discs using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MKN-45, SNU-16)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

-

Mouse Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials and Animals:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell lines for implantation (e.g., Hs746T, U-87 MG)

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with or without Matrigel into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice daily via oral gavage.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Conclusion

This compound has demonstrated potent and selective inhibition of the c-MET kinase, leading to anti-proliferative effects in c-MET amplified cancer cells and tumor regression in preclinical xenograft models. While its clinical development has been halted, the data generated for this compound underscores the therapeutic potential of targeting the MET signaling pathway, particularly in cancers harboring METex14 skipping alterations. The methodologies and findings presented in this guide serve as a valuable resource for researchers and drug development professionals working on novel MET inhibitors and other targeted cancer therapies. Further investigation into the mechanisms of resistance and the development of next-generation MET inhibitors remain critical areas of research in the pursuit of more effective treatments for patients with MET-driven cancers.

References

EMD 1204831: A Technical Overview of a Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of EMD 1204831, a novel, potent, and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of its preclinical characterization and initial clinical evaluation. Due to the discontinuation of its development in favor of a successor compound from the same research program, tepotinib (EMD 1214063), detailed public data for this compound is limited. This guide presents all available data for this compound and, where necessary, references data from its closely related successor to illustrate the experimental context and therapeutic potential of this class of inhibitors.

Executive Summary

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) for oncology applications. Aberrant c-Met signaling is a known driver in various human cancers, promoting tumor growth, invasion, and metastasis.[1] this compound was identified as a reversible, ATP-competitive inhibitor with high selectivity for c-Met.[1] Preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling pathways, leading to anti-proliferative effects in cancer cell lines and tumor regression in xenograft models.[1] A first-in-human Phase I clinical trial (NCT01110083) was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2] However, the development of this compound was discontinued for reasons other than safety, with subsequent development efforts focusing on the structurally related compound, tepotinib.[2]

Preclinical Characterization

In Vitro Activity

This compound demonstrated potent and selective inhibition of c-Met kinase activity in biochemical and cell-based assays.

| Parameter | This compound | Tepotinib (EMD 1214063) | Reference |

| Biochemical IC50 (c-Met) | 9 nmol/L | 3 nmol/L | |

| Cellular IC50 (A549 cells) | 15 nmol/L | 6 nmol/L |

Table 1: In Vitro Inhibitory Activity of this compound and Tepotinib.

In Vivo Efficacy

In murine xenograft models, this compound induced regression of human tumors, irrespective of whether c-Met activation was dependent or independent of its ligand, HGF. The compound was well-tolerated, with no substantial weight loss observed after more than three weeks of treatment. While specific tumor growth inhibition data for this compound is not detailed in the primary publication, the study confirms its significant anti-tumor activity in vivo.

Clinical Development

A Phase I, first-in-human, open-label, dose-escalation trial (NCT01110083) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors. Patients received the drug orally twice a day in 21-day cycles. Enrollment was closed before the maximum tolerated dose (MTD) was determined, and development was discontinued.

Mechanism of Action and Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By binding to the kinase domain, it blocks the autophosphorylation of c-Met, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Drug Discovery and Development Workflow

The development of this compound followed a structured workflow typical for targeted cancer therapies.

Figure 2: Discovery and Development Workflow for this compound.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the methodologies can be inferred from the primary publication by Bladt et al. (2013) and are standard within the field.

In Vitro c-Met Kinase Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.

-

Methodology: A flash-plate assay using a recombinant human c-Met kinase domain, a biotinylated peptide substrate, and [γ-³³P]-labeled ATP was likely employed.

-

Procedure:

-

The c-Met kinase domain is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP.

-

The amount of incorporated radiolabel into the peptide substrate is quantified, reflecting kinase activity.

-

IC50 values are calculated from the dose-response curve.

-

Cellular c-Met Phosphorylation Assay

-

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.

-

Cell Line: A549 lung cancer cells, which express c-Met and are ligand-dependent, were used.

-

Procedure:

-

A549 cells are serum-starved and then pre-incubated with various concentrations of this compound.

-

c-Met is stimulated with its ligand, HGF.

-

Cell lysates are collected, and the levels of phosphorylated c-Met are measured, typically by ELISA or Western blot.

-

IC50 values are determined based on the reduction of the phosphorylation signal.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Models: Human cancer cell lines (e.g., Hs746T, EBC-1) known to have aberrant c-Met signaling are implanted subcutaneously into immunocompromised mice.

-

Procedure:

-

Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses, typically once daily.

-

Tumor volume and body weight are measured regularly over the course of the study (e.g., 3-4 weeks).

-

Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

Conclusion

This compound was a promising, potent, and selective c-Met inhibitor that demonstrated significant anti-tumor activity in preclinical models. Its development was ultimately halted, a common outcome in the pharmaceutical industry, in favor of a successor compound, tepotinib, which has since achieved regulatory approval for the treatment of certain types of non-small cell lung cancer. The discovery and initial development of this compound provided a crucial foundation for the successful clinical translation of this class of c-Met inhibitors, validating the therapeutic potential of targeting the c-Met pathway in oncology.

References

EMD 1204831: A Technical Guide for Basic Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EMD 1204831, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1] Aberrant c-Met activation is implicated in a variety of human cancers, driving tumor cell proliferation, survival, migration, and invasion.[1][2] this compound selectively binds to the c-Met kinase domain, disrupting its signaling pathways and thereby inducing cell death in tumor cells that overexpress this receptor.[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nmol/L) |

| c-Met | 9 |

Data sourced from Bladt et al., Clinical Cancer Research, 2013.[3]

Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays

| Cell Line | c-Met Activation Mechanism | IC₅₀ (nmol/L) |

| A549 | HGF-dependent | 15 |

| EBC-1 | c-Met gene amplification | Not specified |

Data sourced from Bladt et al., Clinical Cancer Research, 2013.

Table 3: Inhibition of Cell Viability

| Cell Line | Cancer Type | IC₅₀ (nmol/L) |

| MKN-45 | Gastric Cancer | 52 |

Data reflects a 72-hour incubation period. Sourced from Bladt et al., Clinical Cancer Research, 2013.

Signaling Pathway and Downstream Effects

This compound effectively inhibits the autophosphorylation of c-Met and subsequently blocks downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis.

c-Met Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of this compound in blocking the c-Met signaling pathway.

Effects on Cell Cycle and Apoptosis

In vivo studies have shown that this compound treatment leads to an increase in the cell cycle inhibitor p27 and a transient increase in cleaved caspase-3, an indicator of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC₅₀ of this compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., MKN-45) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the inhibition of c-Met, Akt, and Erk phosphorylation.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2 hours). For HGF-dependent cell lines like A549, starve the cells in serum-free medium overnight and then stimulate with HGF (e.g., 50 ng/mL) with or without this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the role of the c-Met signaling pathway in cancer biology. Its high potency and selectivity make it an excellent probe for elucidating the downstream consequences of c-Met inhibition, including effects on cell proliferation, survival, apoptosis, and cell cycle progression. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Methodological & Application

EMD 1204831: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial pathway in the development and progression of numerous cancers, promoting tumor growth, survival, migration, and invasion. This compound has demonstrated significant inhibitory activity against c-Met, making it a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a c-Met kinase activity assay, cellular proliferation assays, cell migration assays, and Western blotting to analyze downstream signaling pathways.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, including embryonic development and tissue regeneration. However, dysregulation of the HGF/c-Met signaling axis is strongly implicated in the pathogenesis of various human malignancies. This pathway can be activated through ligand-dependent or -independent mechanisms, leading to the stimulation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are pivotal for cell survival and proliferation. This compound has been identified as a highly selective inhibitor of c-Met kinase activity, demonstrating dose-dependent inhibition of c-Met phosphorylation and its downstream signaling.

This document provides detailed methodologies for the in vitro evaluation of this compound's efficacy and mechanism of action.

Data Presentation

In Vitro c-Met Kinase Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | c-Met | 9 | Flash-plate assay |

Table 1: In vitro biochemical potency of this compound against recombinant human c-Met kinase.[1][2]

Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | >10 |

| NCI-H441 | Lung Carcinoma | 1.6 |

| Hs746T | Gastric Carcinoma | 0.02 |

| MKN-45 | Gastric Carcinoma | 0.01 |

| Caki-1 | Kidney Carcinoma | 0.9 |

| U-87 MG | Glioblastoma | 1.3 |

| KP-4 | Pancreatic Carcinoma | 0.8 |

Table 2: Inhibitory activity of this compound on the viability of various human cancer cell lines. Data is derived from the supplementary materials of Bladt F, et al. Clin Cancer Res. 2013.

Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound.

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro c-Met Kinase Assay (Flash-Plate Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Biotinylated peptide substrate

-

[γ-³³P]ATP

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

Stop solution (e.g., 50 mM EDTA)

-

Streptavidin-coated flash plates

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

In a streptavidin-coated flash plate, add the c-Met kinase, the biotinylated peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Wash the plate to remove unbound [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H441, Hs746T)

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a method to evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines (e.g., NCI-H441)

-

Complete growth medium

-

Serum-free medium

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.